![molecular formula C12H10ClFN6 B2576486 (3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide CAS No. 1465378-79-3](/img/structure/B2576486.png)
(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
- The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has been identified as an orally active, water-soluble neurokinin-1 receptor antagonist. It is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
COX-2 Inhibition
- Derivatives of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide, with structural similarities, have shown COX-2 inhibition. These derivatives, particularly those with a fluorine atom, exhibit increased COX-1/COX-2 selectivity, potentially useful in rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hashimoto et al., 2002).
Alzheimer's Disease Research
- The compound CHF5074, a γ‐secretase modulator, has shown potential in attenuating brain β‐amyloid pathology and learning deficit in a mouse model of Alzheimer's disease. This highlights its relevance in neurodegenerative disease research (Imbimbo et al., 2009).
Antitumor Activity
- Novel pyrimidinyl pyrazole derivatives, including compounds with 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups, have shown significant cytotoxicity and antitumor activity against various tumor cells, highlighting their potential in cancer treatment (Naito et al., 2005).
Pharmacokinetics and Metabolism Studies
- S-1, a selective androgen receptor modulator, has been studied for its pharmacokinetics and metabolism in rats. This research is crucial for understanding the behavior of such compounds in biological systems (Wu et al., 2006).
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN6/c13-10-5-9(3-4-11(10)14)19(7-15)6-12-16-17-18-20(12)8-1-2-8/h3-5,8H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOMFMSFEKHEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)CN(C#N)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
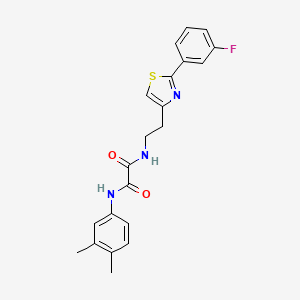
![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)
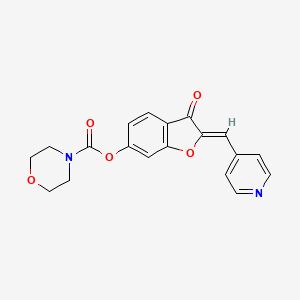
![(1-Methylpyrazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2576409.png)
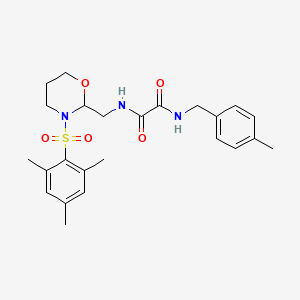
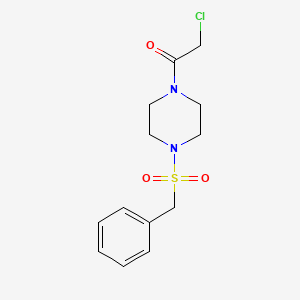
![2-(4-bromophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576414.png)
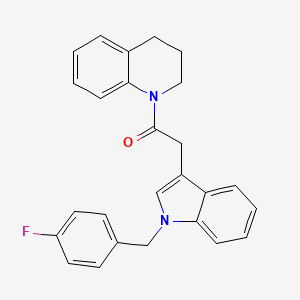
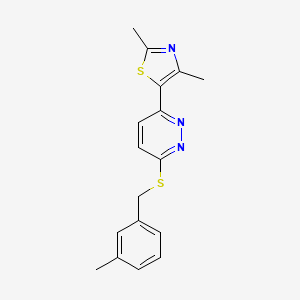
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2576418.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2576420.png)
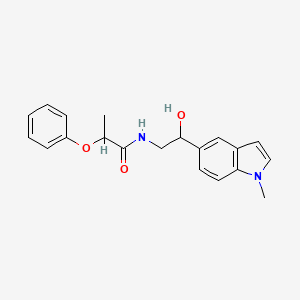
![3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile](/img/structure/B2576423.png)
![3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2576426.png)
